7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
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Overview
Description
7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol. This compound is characterized by its chlorinated pyrazolo[1,5-a]pyridine core structure, which is fused with a carboxylic acid group at the 3-position. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid typically involves multi-step organic reactions starting from simpler precursors. One common synthetic route is the cyclization of appropriately substituted pyridine derivatives under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the pyrazolo[1,5-a]pyridine core.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and maintain precise control over reaction conditions, such as temperature, pressure, and pH. The use of automated systems and real-time monitoring ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4), hydrogen peroxide (H2O2), and chromium trioxide (CrO3).
Reduction: : Reduction reactions often use hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: : Nucleophilic substitution reactions typically involve the use of strong nucleophiles, such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates for further chemical transformations and applications.
Scientific Research Applications
7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is widely used in scientific research due to its unique chemical properties and structural features. Its applications include:
Chemistry: : As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: : In the study of biological systems and the development of bioactive compounds.
Medicine: : As a precursor for pharmaceuticals and therapeutic agents.
Industry: : In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid exerts its effects depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to biological responses. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
7-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid is structurally similar to other pyrazolo[1,5-a]pyridine derivatives, such as pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and 6-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid. its unique chloro-substitution at the 7-position and carboxylic acid group at the 3-position distinguish it from these compounds. These structural differences contribute to its distinct chemical reactivity and biological activity.
List of Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
6-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid
4-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid
Properties
IUPAC Name |
7-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-3-1-2-6-5(8(12)13)4-10-11(6)7/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOQFOSTIDHOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C(=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352396-35-0 |
Source
|
Record name | 7-chloropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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